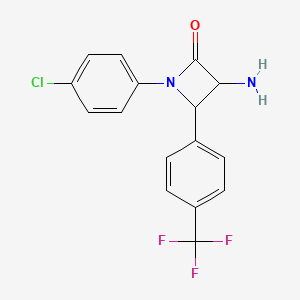![molecular formula C8H11NO B14772506 (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring fused to a pyrrole ring, with a hydroxyl group at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing both a pyrrole and a cyclopentane moiety. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bonds in the pyrrole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully hydrogenated bicyclic compounds
Substitution: Formation of halogenated derivatives
Scientific Research Applications
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Cyclopentapyrrole: A fused bicyclic compound similar to (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the bicyclic structure. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C8H11NO/c1-9-4-6-2-3-8(10)7(6)5-9/h4-5,8,10H,2-3H2,1H3 |
InChI Key |
CBOJDAHETLICBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCC(C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
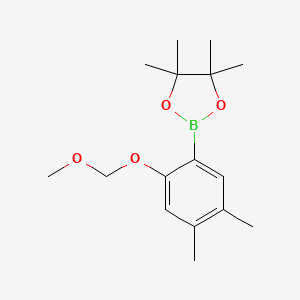
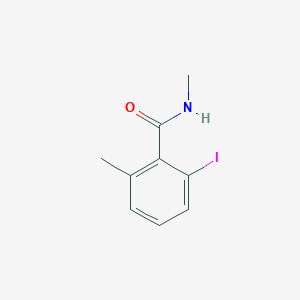

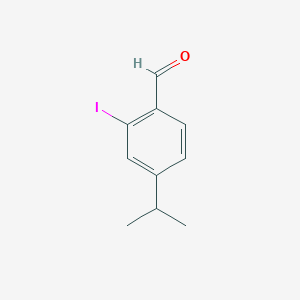


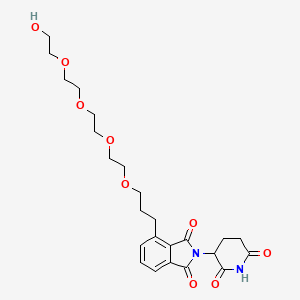
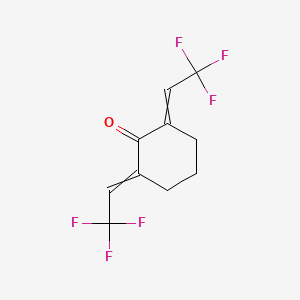
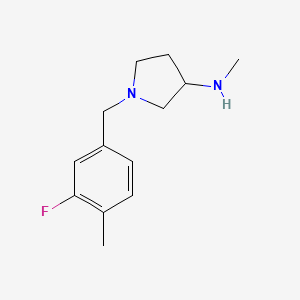
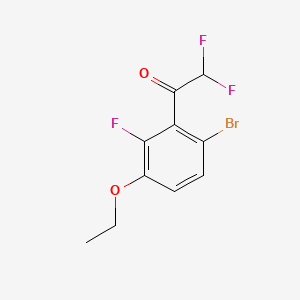

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
